

Comprehensive Analytical Characterization of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid

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Compound of Interest

Compound Name: 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid

Cat. No.: B1348981

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Abstract

This document provides a detailed guide for the comprehensive analytical characterization of **2-(6-Methoxy-1-benzofuran-3-yl)acetic acid**. As a key intermediate or active pharmaceutical ingredient (API), its structural integrity, purity, and physicochemical properties must be rigorously established to ensure quality, safety, and efficacy in research and drug development. [1][2][3][4] This guide moves beyond simple procedural lists, offering causal explanations for methodological choices, rooted in established scientific principles and regulatory expectations. Protocols are designed to be self-validating, incorporating system suitability and method validation concepts aligned with international guidelines.[5][6][7][8] We will detail the application of modern analytical techniques, including chromatography, mass spectrometry, NMR, and thermal analysis, to build a complete analytical profile of the target molecule.

Introduction and Physicochemical Profile

2-(6-Methoxy-1-benzofuran-3-yl)acetic acid belongs to the benzofuran class of heterocyclic compounds, a scaffold frequently found in biologically active molecules and natural products.[2][4] The presence of multiple functional groups—a carboxylic acid, a methoxy ether, and an aromatic system—necessitates a multi-technique approach for unambiguous characterization. A precise understanding of its identity, purity, and physical properties is a prerequisite for its use in further synthesis or formulation development.

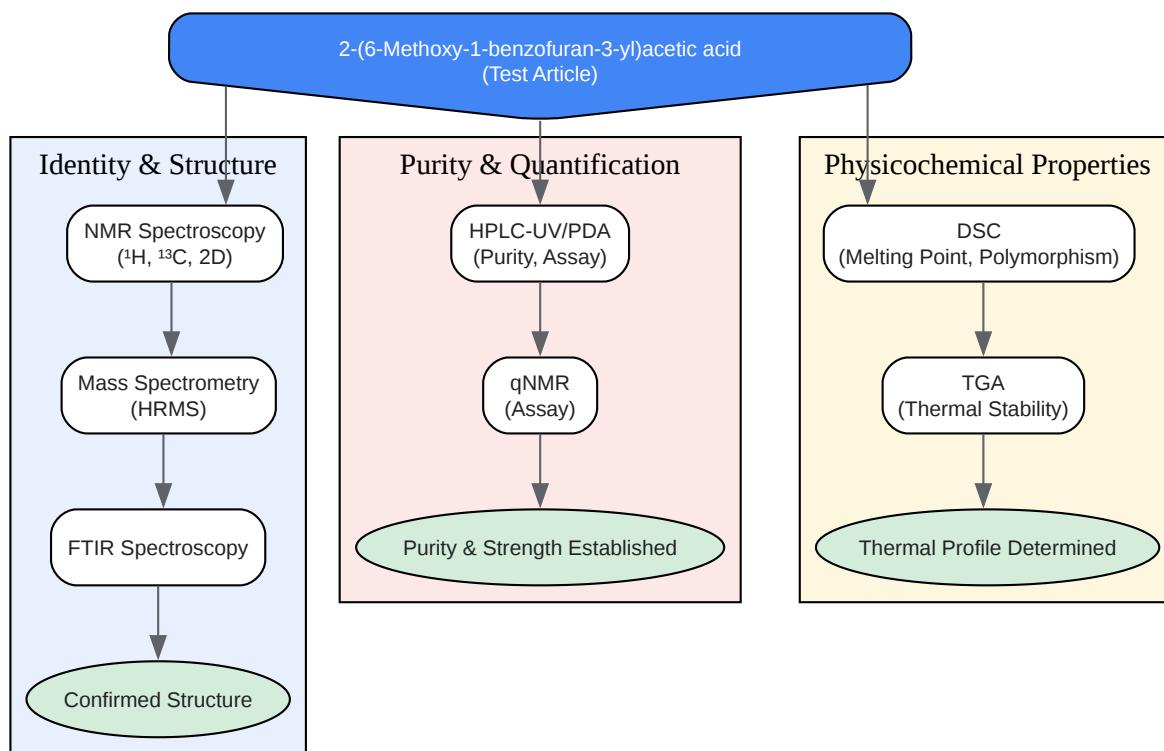
The initial step in characterization is to document the compound's fundamental physicochemical properties. This data serves as a reference for all subsequent analytical tests.

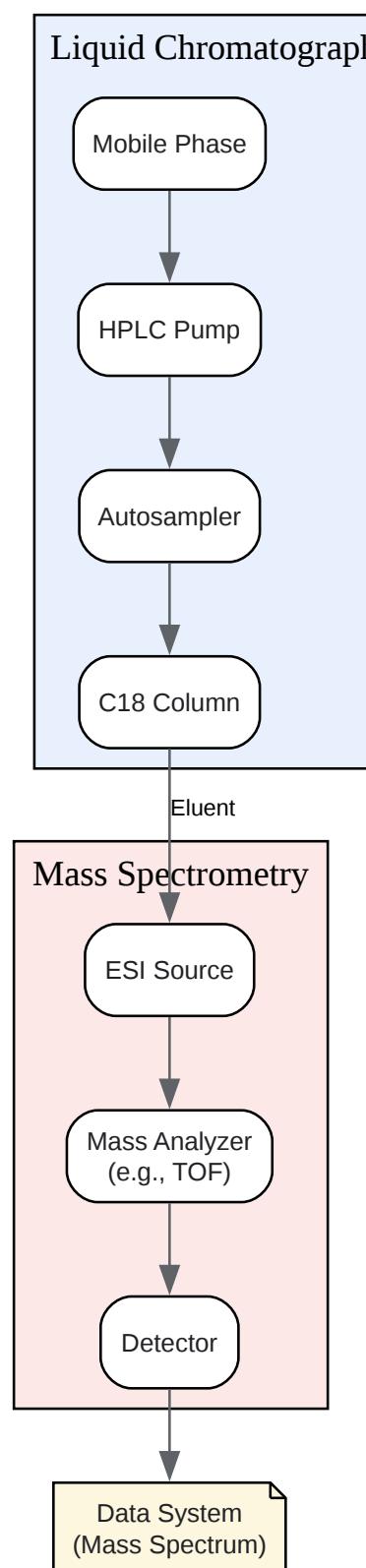
Table 1: Physicochemical Properties of **2-(6-Methoxy-1-benzofuran-3-yl)acetic acid**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ O ₄	PubChem CID: 736818[9]
Molecular Weight	206.19 g/mol	PubChem CID: 736818[9]
Monoisotopic Mass	206.05790880 Da	PubChem CID: 736818[9]
IUPAC Name	2-(6-methoxy-1-benzofuran-3-yl)acetic acid	PubChem CID: 736818[9]
Canonical SMILES	COC1=CC2=C(C=C1)C(=CO2)CC(=O)O	PubChem CID: 736818[9]
Predicted XLogP3	1.8	PubChem CID: 736818[9]

Orthogonal Strategy for Characterization

A robust characterization relies on an orthogonal approach, where multiple, independent analytical techniques are used to assess the same quality attributes. This strategy minimizes the risk of overlooking impurities or structural ambiguities. Our approach integrates techniques that probe different molecular properties: chromatographic separation, mass-to-charge ratio, nuclear spin, infrared absorption, and thermal response.





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